molecular formula C15H20O10 B172521 Erigeside C CAS No. 112667-09-1

Erigeside C

Cat. No. B172521
M. Wt: 360.31 g/mol
InChI Key: CIYLTHWUJCCASO-APACUCGBSA-N
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Description

Molecular Structure Analysis

The molecular structure of Erigeside C is represented by the SMILES string: COC1=CC(=CC(=C1O)OC)C(=O)O[C@H]2C@@HCO)O)O)O .


Physical And Chemical Properties Analysis

Erigeside C is a powder with a molecular weight of 360.31 g/mol. It has 5 hydrogen bond donors and 10 hydrogen bond acceptors. Its exact mass is 360.10564683 g/mol and its monoisotopic mass is also 360.10564683 g/mol .

Scientific Research Applications

Isolation and Structural Analysis

  • Erigeside C, along with other compounds, was isolated from the roots of Acanthus ilicifolius and Capparis tenera. Its structure was determined through extensive spectroscopic methods, including NMR and HRESIMS spectroscopic data (Lin et al., 2017); (Su et al., 2008).

Bioactivity and Medicinal Research

  • A study on Erigeron breviscapus identified erigeside C among other glycosides. These compounds were evaluated for their potential medicinal properties, including optic neuroprotection and free radical scavenging activities (Chen et al., 2002); (Jun-guo, 2006).

Analytical Methods Development

  • In research focused on Erigeron breviscapus, an Ultra Performance Liquid Chromatography (UPLC) method was established for determining various components, including erigeside C. This contributes to the analytical understanding and quality control of herbal medicines (Yanyu, 2013).

Enzymatic Activity and Applications

  • Recent studies on enzymes, including ene-reductases (ERs) to which erigeside C is related, have highlighted their potential in industrial applications for the production of fine and specialty chemicals (Toogood & Scrutton, 2018).

Safety And Hazards

Erigeside C should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. In case of accidental exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O10/c1-22-7-3-6(4-8(23-2)10(7)17)14(21)25-15-13(20)12(19)11(18)9(5-16)24-15/h3-4,9,11-13,15-20H,5H2,1-2H3/t9-,11-,12+,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYLTHWUJCCASO-APACUCGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erigeside C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
C Berto, F Maggi, PCB Nya, A Pettena… - Natural product …, 2014 - journals.sagepub.com
HPLC-MS n analysis of extracts of the Cameroonian medicinal plant Erigeron floribundus (Kunth) Sch. Bip. (Asteraceae) led to the identification of 40 different phenolic constituents. …
Number of citations: 15 journals.sagepub.com
N Lin, B Yi, J Li, W Zhang… - Records of Natural …, 2017 - search.ebscohost.com
… Abstract: A new compound, 1,2-di-(syringoyl)-β-D-glucopyranose, together with erigeside C, were isolated from the roots of Acanthus ilicifolius. The structure of the new compound was …
Number of citations: 3 search.ebscohost.com
HG Choi, HD Lee, SH Kim, MK Na… - Natural Product …, 2013 - journals.sagepub.com
… isotachioside (2), koaburaside (3), 2,6-dimethoxy-4-hydroxyphenyl-1-O-ß-D-glucopyranoside (4), 4,6-dihydroxy-2methoxyphenyl-1-O-ß-D-glucopyranoside (5), a mixture of erigeside C (…
Number of citations: 17 journals.sagepub.com
J Yue, Z Lin, D Wang, H Sun - Phytochemistry, 1994 - Elsevier
… Erigeside C (3), C, ,H,,O, e (HRMS). Its IR spectrum showed … The structure of erigeside C was thus elucidated to be 3. … 11 from MeOH gave erigeside C (57 mg). Erigeside A (1). …
Number of citations: 86 www.sciencedirect.com
DM Su, WZ Tang, SS Yu, YB Liu… - … Zhong yao za zhi …, 2008 - pubmed.ncbi.nlm.nih.gov
Objective To study the chemical constituents of the roots of Capparis tenera. Method The chemical constituents were isolated and repeatedly purified by kinds of column …
Number of citations: 9 pubmed.ncbi.nlm.nih.gov
RD Qin, W Cheng, QY Zhang, H Liang - Yao xue xue bao= Acta …, 2012 - europepmc.org
To study the chemical constituents of Alchornea trewioides, silica gel column chromatography, Sephadex LH-20, reverse phase ODS column chromatography, MCI and semi-…
Number of citations: 11 europepmc.org
HL Guo, JY Zhou - … yao za zhi= Zhongguo zhongyao zazhi …, 2005 - pubmed.ncbi.nlm.nih.gov
[Isolation and structure elucidation of glycosides in n-butanol extracts from rhizome of Periploca calophylla] [Isolation and structure elucidation of glycosides in n-butanol extracts from …
Number of citations: 7 pubmed.ncbi.nlm.nih.gov
C Liu, H Sun, WT Wang, JY Sun… - Zhong yao cai …, 2015 - europepmc.org
Objective To investigate the chemical constituents in the ethanol extract from the whole plant of Euphorbia lunulata. Methods The whole plant of Euphorbia lunulata was extracted by 95…
Number of citations: 4 europepmc.org
QL Zhao, ZB Wu, ZH Zheng, XH Lu, H Liang… - Yao xue xue bao …, 2011 - europepmc.org
… ), 3, 4, 5-trimethoxyphenyl-beta-D-glucopyranoside (4), gallic acid (5), methyl gallate (6), ethyl gallate (7), protocatechuic acid (8), 3, 5-dimethoxy-4-hydroxybenzoic acid (9), erigeside C (…
Number of citations: 8 europepmc.org
TH Thai, NT Hai, NT Hien, CTT Ha… - Natural Product …, 2017 - journals.sagepub.com
A new 3-methoxybenzensulfonic acid 4-O-β-D-glucopyranoside (1), and ten known compounds (2–11) were isolated from the methanolic extract of the stems of Mallotus microcarpus. …
Number of citations: 5 journals.sagepub.com

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